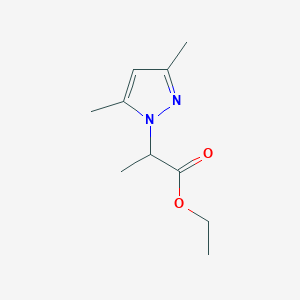
ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate
Overview
Description
The compound 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine is a related compound . It’s a liquid at room temperature . Another related compound, 2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine, was synthesized and characterized by a single-crystal X-ray structure determination as well as 1H and 13C {1H} NMR spectroscopy .
Synthesis Analysis
The compound 2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine was synthesized with a yield of 71% by the reaction of 1-(thiazolo[4,5-b]pyridine-2-yl)hydrazine and acetylacetone . The reaction consists of two nucleophilic addition and dehydration processes, resulting in the pyrazolyl ring .
Molecular Structure Analysis
X-ray crystallography on 2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine confirms the molecule consists of a pyridine–thiazole moiety and the pyrazole ring, and all non-hydrogen atoms are planar .
Physical And Chemical Properties Analysis
The compound 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine is a liquid at room temperature .
Scientific Research Applications
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds, such as ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . In a study, hydrazine-coupled pyrazoles were synthesized and evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice . The result revealed that compound 13 displayed superior antipromastigote activity . Furthermore, the target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei .
Molecular Docking Studies
A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of compound 13, which has desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy . This suggests that ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate and its derivatives could be potential candidates for drug design targeting specific proteins.
Synthesis of New Chemical Entities
The synthesis of new chemical entities by incorporating different heterocyclic systems into a single molecule to form fused hybrids could offer access to new chemical entities with enhanced activities . For example, some 1H-pyrazolyl derivatives of thiazolo[4,5-d]pyrimidines have exhibited promising anti-inflammatory and antimicrobial activities .
X-ray Crystallography
The structure of ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate and its derivatives can be characterized by a single-crystal X-ray structure determination . This can provide valuable information about the molecular structure and arrangement, which is crucial for understanding the properties and reactivity of the compound.
Safety and Hazards
Mechanism of Action
Target of Action
Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate is a complex compound with potential biological activity. The primary target of this compound is the second messenger cyclic adenosine monophosphate (cAMP) . cAMP is a key regulator of many important physiological processes, including the regulation of glycogen, sugar, and lipid metabolism.
Mode of Action
The compound interacts with its target by hydrolyzing cAMP . Hydrolysis is a chemical reaction during which a molecule of water is added to a substance, which results in the breakdown of the substance. In this case, the hydrolysis of cAMP by the compound could potentially lead to changes in the physiological processes regulated by cAMP.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the type of solvent can strongly affect the interactions between the compound and its target . More polar protic solvents can divert the intermolecular interactions towards themselves, favoring the compound-solvent hydrogen bonding rather than the formation of compound-target clusters .
properties
IUPAC Name |
ethyl 2-(3,5-dimethylpyrazol-1-yl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-5-14-10(13)9(4)12-8(3)6-7(2)11-12/h6,9H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNPWSIXBWBIQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)N1C(=CC(=N1)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B3020900.png)
![2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B3020904.png)
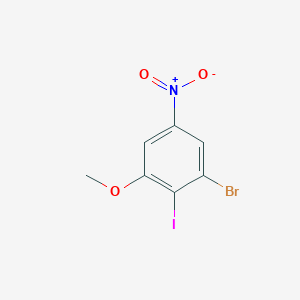

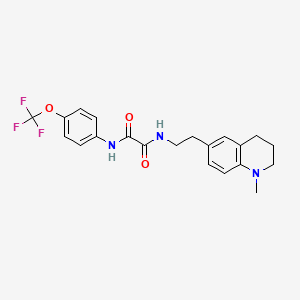
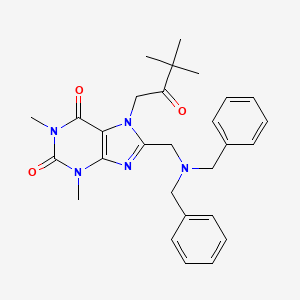
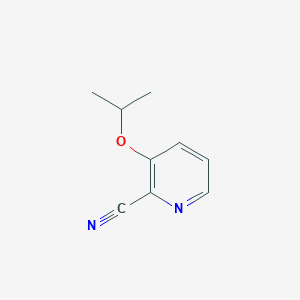
![2-chloro-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]pyridine](/img/structure/B3020914.png)
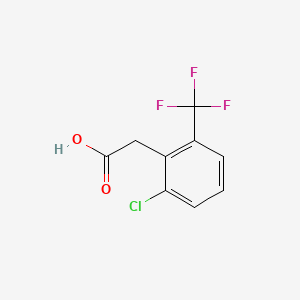

![5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B3020918.png)

![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-1-phenylethanone dioxalate](/img/structure/B3020920.png)
![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-fluorophenyl)methanone](/img/structure/B3020921.png)